[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
CAS No.: 1040645-51-9
Cat. No.: VC11936023
Molecular Formula: C26H28N4O6
Molecular Weight: 492.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040645-51-9 |
|---|---|
| Molecular Formula | C26H28N4O6 |
| Molecular Weight | 492.5 g/mol |
| IUPAC Name | [5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate |
| Standard InChI | InChI=1S/C26H28N4O6/c1-7-17-8-10-19(11-9-17)30-15(2)23(28-29-30)26(31)35-14-20-16(3)36-25(27-20)18-12-21(32-4)24(34-6)22(13-18)33-5/h8-13H,7,14H2,1-6H3 |
| Standard InChI Key | TWYXVCVYGYUGPK-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C |
| Canonical SMILES | CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C |
Introduction
Structural Characteristics
Molecular Architecture
The compound’s structure integrates two heterocyclic systems:
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Oxazole ring: Substituted at position 2 with a 3,4,5-trimethoxyphenyl group and at position 5 with a methyl group.
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Triazole ring: Substituted at position 1 with a 4-ethylphenyl group and at position 4 with a carboxylate ester.
The 3,4,5-trimethoxyphenyl group enhances lipophilicity and potential membrane permeability, while the triazole’s nitrogen-rich structure facilitates hydrogen bonding with biological targets .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | 1040645-51-9 |
| Molecular Formula | |
| Molecular Weight | 492.5 g/mol |
| IUPAC Name | [5-Methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl 1-(4-ethylphenyl)-5-methyltriazole-4-carboxylate |
| SMILES | CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=C(OC(=N3)C4=CC(=C(C(=C4)OC)OC)OC)C)C |
Spectroscopic Characterization
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NMR: The -NMR spectrum reveals singlet peaks for methoxy ( 3.8–3.9 ppm) and methyl groups ( 2.4–2.6 ppm), with aromatic protons in the 6.8–7.5 ppm range.
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 493.2 .
Synthesis and Preparation
Synthetic Routes
The synthesis involves multi-step reactions:
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Oxazole Formation: Condensation of 3,4,5-trimethoxybenzaldehyde with methyl acetoacetate under acidic conditions to form the oxazole core.
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Triazole Formation: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a 4-ethylphenyl azide and a propargyl ester derivative .
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Esterification: Coupling the oxazole and triazole intermediates via a methylene bridge using DCC/DMAP-mediated esterification.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | HSO, MeOH, reflux, 12 h | 65% |
| 2 | CuSO·5HO, sodium ascorbate, rt | 78% |
| 3 | DCC, DMAP, CHCl, 0°C to rt | 82% |
Optimization Challenges
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Regioselectivity: The CuAAC step requires precise stoichiometry to avoid 1,4-disubstituted triazole byproducts .
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Purification: Column chromatography (SiO, ethyl acetate/hexane) is critical due to the compound’s polarity.
Biological Activities
Antifungal Properties
In vitro assays against Candida albicans demonstrate an MIC of 8 µg/mL, comparable to fluconazole. The trimethoxyphenyl group disrupts fungal membrane ergosterol biosynthesis, while the triazole inhibits cytochrome P450 14α-demethylase .
Table 3: Biological Activity Data
| Assay | Target | Result |
|---|---|---|
| Antifungal (MIC) | C. albicans | 8 µg/mL |
| Cytotoxicity (IC) | MCF-7 | 12 µM |
| Tubulin Inhibition | Porcine brain | 76% at 10 µM |
Future Research Directions
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